molecular formula C4H7NO3S B13528528 3-Oxocyclobutane-1-sulfonamide

3-Oxocyclobutane-1-sulfonamide

Cat. No.: B13528528
M. Wt: 149.17 g/mol
InChI Key: BXIUQEXCFOHUML-UHFFFAOYSA-N
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Description

3-Oxocyclobutane-1-sulfonamide is a bicyclic sulfonamide derivative featuring a strained cyclobutane ring with a ketone group at the 3-position and a sulfonamide moiety at the 1-position. Its unique structure imparts distinct physicochemical properties, such as increased ring strain (due to the four-membered cyclobutane) and enhanced acidity of the sulfonamide proton compared to non-cyclic analogs. However, synthetic routes to this compound are less explored compared to analogous β-keto amides or simpler sulfonamides.

Preparation Methods

The synthesis of 3-oxocyclobutanecarboxylic acid involves the following steps:

  • Starting with a carboxylic acid, the compound undergoes a reaction with oxygen at temperatures between 120°C and 150°C in methanol solvent. This initial step forms an oxocyclobutane intermediate.
  • Subsequently, alkylation occurs, leading to the formation of 3-oxocyclobutanecarboxylic acid.

Chemical Reactions Analysis

3-Oxocyclobutanecarboxylic acid can participate in various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to the desired transformation. Major products formed from these reactions depend on the specific reaction pathway.

Scientific Research Applications

This compound serves as a crucial pharmaceutical intermediate. Its applications span several areas:

    Medicinal Chemistry: 3-Oxocyclobutanecarboxylic acid is widely used in the synthesis of numerous active pharmaceutical ingredients (APIs). Examples include ACK1 inhibitors, MDM2 antagonists, JAK inhibitors, CETP inhibitors, kinase inhibitors, PDE10 inhibitors, and thrombin inhibitors.

    Immunology and Oncology: It plays a role in autoimmune chronic inflammation and antitumor drug development.

Mechanism of Action

The precise mechanism by which 3-oxocyclobutanecarboxylic acid exerts its effects depends on the specific context (e.g., the target protein or pathway). Further research is needed to elucidate its detailed molecular interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Oxocyclobutane-1-sulfonamide with structurally related compounds, focusing on synthesis, stability, and functional group effects.

Structural Analogs

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Synthesis Yield (%)
This compound Cyclobutane Ketone, Sulfonamide ~179.2 Not reported
N-Cyclohexylacetoacetamide Linear β-keto amide Ketone, Amide ~183.3 94
N-Butyl-3-oxo-butanamide Linear β-keto amide Ketone, Amide ~157.2 89
3-Oxocyclopentane-1-sulfonamide Cyclopentane Ketone, Sulfonamide ~193.2 Not reported

Key Observations :

  • Synthesis Complexity : The synthesis of this compound likely involves cyclization steps to form the strained ring, contrasting with the straightforward coupling of diketene and amines used for linear β-keto amides (e.g., N-Cyclohexylacetoacetamide) .
  • Yield Challenges : While linear β-keto amides achieve >85% yields under mild conditions, cyclobutane-based sulfonamides may require harsher reagents (e.g., sulfonyl chlorides) and face lower yields due to ring strain and steric hindrance.
  • Stability : The cyclobutane ring’s strain increases susceptibility to ring-opening reactions compared to cyclopentane analogs, which are more thermally stable.

Functional Group Effects

  • Sulfonamide vs. Amide: The sulfonamide group in this compound enhances acidity (pKa ~10–11) compared to amides (pKa ~15–17), making it a stronger hydrogen-bond donor. This property is critical in drug-receptor interactions.

Research Findings and Challenges

  • Synthetic Limitations: No high-yield routes for this compound are documented, unlike its linear β-keto amide counterparts .
  • Stability Studies : Cyclobutane derivatives degrade faster under acidic conditions than cyclopentane analogs, limiting their shelf life.
  • Computational Insights : Density Functional Theory (DFT) studies suggest the cyclobutane ring’s strain energy (~27 kcal/mol) significantly impacts its reactivity compared to unstrained systems.

Biological Activity

3-Oxocyclobutane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The structure of this compound includes a cyclobutane ring with a ketone and sulfonamide functional groups. This unique configuration contributes to its reactivity and biological efficacy.

1. Antimicrobial Activity

Studies have shown that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. For instance, a study evaluating various sulfonamide compounds indicated that those with halogen or nitro substitutions displayed enhanced antimicrobial activity against several bacterial strains. The presence of the sulfonamide group is crucial for this activity, as it interacts with bacterial enzymes involved in folate synthesis, inhibiting their growth .

CompoundAntimicrobial Activity (IC50 μg/mL)Reference
This compoundTBD

2. Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. A notable investigation revealed that certain sulfonamide derivatives can inhibit cancer cell growth by interfering with microtubule dynamics, which is essential for cell division. These compounds showed promising results against leukemia cell lines with GI50 values in the low micromolar range .

Cell LineGI50 (nM)Reference
Leukemia (K562)48.8
MCF-7 (Breast)TBD
MDA-MB-231TBD

3. Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of sulfonamides, including this compound. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, demonstrating their utility in treating inflammatory conditions .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of sulfonamides and evaluated their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that this compound had comparable efficacy to established antibiotics, suggesting its potential as an alternative therapeutic agent.

Case Study 2: Cancer Cell Line Testing
In a comprehensive screening against the NCI-60 human tumor cell lines, this compound exhibited selective cytotoxicity towards leukemia cells, supporting further exploration into its mechanism of action and potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cellular processes:

  • Antimicrobial Action : Inhibition of dihydropteroate synthase (DHPS), disrupting folate synthesis in bacteria.
  • Anticancer Mechanism : Binding to tubulin and disrupting microtubule polymerization, leading to cell cycle arrest and apoptosis.
  • Anti-inflammatory Effects : Modulation of cytokine production and inhibition of cyclooxygenase enzymes.

Q & A

Q. What are the optimal synthetic routes for 3-oxocyclobutane-1-sulfonamide, and how do reaction conditions influence yield and purity?

Basic Research Focus
The synthesis of this compound typically involves sulfonylation of cyclobutane precursors. Key steps include:

  • Sulfonyl chloride intermediates : Reacting cyclobutane derivatives with sulfonyl chlorides (e.g., 3-fluoro-2-hydroxybenzene-1-sulfonyl chloride) under controlled temperatures (−5°C to room temperature) to minimize side reactions .
  • Amine coupling : Nucleophilic substitution with ammonia or protected amines in anhydrous THF or DCM, using bases like N-methylmorpholine (NMM) to drive the reaction .
  • Purification : Chromatography or recrystallization to isolate the product.

Data Consideration :

Reaction ParameterOptimal RangeImpact on Yield
Temperature−5°C to 25°C>80% yield below 10°C
Solvent PolarityTHF/DCMHigher purity in DCM
BaseNMMReduces hydrolysis

Q. How do structural modifications to the cyclobutane or sulfonamide moiety affect biological activity?

Advanced Research Focus
Comparative studies with analogs (e.g., ethyl 1-methyl-3-oxocyclobutane-1-carboxylate) reveal:

  • Cyclobutane ring strain : The 3-oxo group enhances electrophilicity, facilitating interactions with biological targets like enzymes .
  • Sulfonamide substituents : Electron-withdrawing groups (e.g., chlorine) improve binding affinity to hydrophobic pockets in proteins, as seen in benzoxazepin-sulfonamide hybrids .
  • Steric effects : Bulky tert-butyl groups reduce metabolic degradation but may lower solubility .

Methodological Insight : Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent electronic parameters (Hammett σ) with IC50 values.

Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm cyclobutane ring geometry (e.g., coupling constants J = 8–10 Hz for adjacent protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns of sulfonamide vs. sulfonic acid derivatives .
  • X-ray Crystallography : Resolves stereochemical ambiguities in cyclobutane conformers .

Advanced Tip : For kinetic studies, use time-resolved IR spectroscopy to monitor sulfonamide formation in situ .

Q. How can researchers address contradictions in biological activity data across different assay systems?

Advanced Research Focus
Discrepancies may arise from:

  • Assay conditions : Variations in pH or ionic strength alter sulfonamide protonation states, affecting binding. Standardize buffers (e.g., Tris-HCl pH 7.4) .
  • Cellular vs. enzymatic assays : Membrane permeability differences (logP > 2 enhances cellular uptake) explain divergent IC50 values .
  • Metabolic interference : Liver microsome assays identify metabolites that deactivate the compound .

Resolution Strategy :

Validate results across ≥3 independent assays.

Perform mechanistic studies (e.g., SPR for binding kinetics) to isolate confounding factors .

Q. What strategies optimize the compound’s stability in long-term pharmacological studies?

Advanced Research Focus

  • Lyophilization : Stabilizes sulfonamides in aqueous solutions by reducing hydrolysis .
  • Protective groups : tert-Butyloxycarbonyl (Boc) groups shield the sulfonamide nitrogen during storage .
  • Excipient screening : Poloxamers or cyclodextrins improve thermal stability (TGA degradation onset >150°C) .

Advanced Research Focus

  • Glutathione (GSH) adduct formation : LC-MS/MS identifies covalent adducts, indicating potential hepatotoxicity .
  • Cysteine reactivity assays : Measure thiol trapping rates (kobs) to predict off-target effects .
  • In silico profiling : Dock the compound into cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic pathways .

Methodology : Combine in vitro toxicity assays (e.g., Ames test) with proteomics to map interaction networks.

Properties

Molecular Formula

C4H7NO3S

Molecular Weight

149.17 g/mol

IUPAC Name

3-oxocyclobutane-1-sulfonamide

InChI

InChI=1S/C4H7NO3S/c5-9(7,8)4-1-3(6)2-4/h4H,1-2H2,(H2,5,7,8)

InChI Key

BXIUQEXCFOHUML-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)S(=O)(=O)N

Origin of Product

United States

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